molecular formula C8H10F2N2 B1420234 2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine CAS No. 1184569-80-9

2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine

Cat. No. B1420234
M. Wt: 172.18 g/mol
InChI Key: AHECWGNIXYWULV-UHFFFAOYSA-N
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Description

2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine is a biochemical used for proteomics research . It has a molecular formula of C8H10F2N2 and a molecular weight of 172.18 .


Molecular Structure Analysis

The molecular structure of 2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine consists of a benzene ring with two fluorine atoms and two amine groups attached to it. The amine groups are further substituted with two methyl groups .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Cancer Research .

Summary of the Application

“2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine” (DFS), a synthetic stilbene, has shown potent pre-clinical anti-cancer activities, exceeding those observed for naturally occurring resveratrol . It inhibits the Wnt/β-catenin signaling pathway, which plays an important role in tumorigenesis .

Methods of Application or Experimental Procedures

The metabolism of DFS was studied in mouse, rat, and human liver microsomes using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the multiple reaction monitoring-information-dependent acquisition-enhanced product ion scan (MRM-IDA-EPI) method .

Results or Outcomes

DFS displayed moderate clearance and a relatively prolonged terminal elimination half-life. When DFS was given in a solution prepared with hydroxypropyl-β-cyclodextrin, the absolute oral bioavailability was 12.4 ± 10.7%. Dose-escalation to 15 mg/kg resulted in much higher systemic exposure .

Application in Pharmacokinetics

Specific Scientific Field

This compound is used in the field of Pharmacokinetics .

Summary of the Application

DFS has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion .

Methods of Application or Experimental Procedures

A simple and sensitive HPLC method was developed and validated to quantify DFS in rat plasma . The pharmacokinetic profiles of DFS were examined in Sprague-Dawley rats after intravenous administration .

Results or Outcomes

DFS displayed moderate clearance and a relatively prolonged terminal elimination half-life. The absolute oral bioavailability of DFS was almost negligible when given as a suspension, but when given in a solution prepared with hydroxypropyl-β-cyclodextrin, the bioavailability increased significantly .

Future Directions

The future directions for the use of 2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine are not specified in the literature. Given its use in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2/c1-12(2)8-6(9)3-5(11)4-7(8)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHECWGNIXYWULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-1-N,1-N-dimethylbenzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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